Semapimod

CAS No.:

Cat. No.: VC1799905

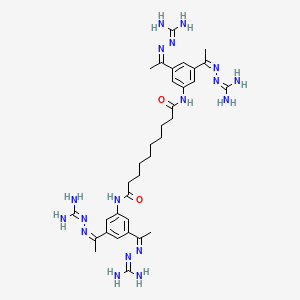

Molecular Formula: C34H52N18O2

Molecular Weight: 744.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H52N18O2 |

|---|---|

| Molecular Weight | 744.9 g/mol |

| IUPAC Name | N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |

| Standard InChI | InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19-,46-20-,47-21-,48-22- |

| Standard InChI Key | PWDYHMBTPGXCSN-MPLWBOJPSA-N |

| Isomeric SMILES | C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C |

| Canonical SMILES | CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Introduction

Chemical Properties and Structure

Semapimod exists in multiple chemical forms, each with unique properties and applications in research and potential clinical settings. The compound is identified by several nomenclatures and registry numbers in chemical databases.

Nomenclature and Identification

Semapimod is also known by several alternative designations including CPSI-2364, AXD-455, CN-1493, and CNI-1493 in various research contexts . The compound has distinct CAS registry numbers depending on its specific salt form: 352513-83-8 for Semapimod base, 164301-51-3 for the tetrahydrochloride form, and 872830-80-3 for Semapimod mesylate . These different formulations have been developed to address specific pharmacological needs and administration challenges.

Structural Composition

The chemical structure of Semapimod is complex, with its full chemical name being N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide . The mesylate salt form is alternatively described as decanediamide, N,N'-bis[3,5-bis[1-[(aminoiminomethyl)hydrazono]ethyl]phenyl]-, methanesulfonate . The molecular weight of Semapimod varies by salt form, with one form having a documented molecular weight of 1129 .

The compound's structural characteristics contribute significantly to its biological activity, particularly its ability to interact with specific cellular targets involved in inflammatory cascades. The multiple nitrogen-containing functional groups within the molecule play crucial roles in its binding affinity and pharmacological effects.

Synthesis and Development History

The development of Semapimod represents an interesting journey from concept to experimental therapeutic agent, with several refinements to its synthesis process along the way.

Synthetic Pathway

Semapimod is synthesized through a multi-step chemical process. The primary pathway involves reacting 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine as a catalyst . This reaction produces a tetraketone intermediate compound. The synthesis is completed by further reacting this intermediate with aminoguanidine hydrochloride to yield the final Semapimod structure . This synthesis pathway allows for the production of different salt forms with varying properties.

Historical Development

This serendipitous discovery led to expanded investigations into Semapimod's mechanism of action and potential therapeutic applications beyond its originally conceived purpose. The development process exemplifies how drug discovery sometimes yields unexpected benefits that can redirect research efforts.

Pharmacological Mechanism of Action

Semapimod exhibits a complex and multifaceted mechanism of action that explains its broad anti-inflammatory effects across different cell types and experimental models.

Toll-Like Receptor Signaling Inhibition

A primary mechanism of Semapimod's anti-inflammatory action involves the inhibition of Toll-like receptor (TLR) signaling pathways. Research has demonstrated that Semapimod specifically inhibits TLR4 signaling with an IC50 (half maximal inhibitory concentration) of approximately 0.3 μM . This inhibition occurs by targeting the TLR chaperone gp96, a critical component in TLR signaling processes . Interestingly, Semapimod desensitizes cells to lipopolysaccharide (LPS) in a dose-dependent manner, but fails to block responses to LPS at concentrations above 5 μg/ml .

Macrophage Inhibition and Cholinergic Anti-inflammatory Effects

Semapimod strongly inhibits macrophage activity, which represents a central component of its anti-inflammatory action . Additionally, it stimulates the cholinergic anti-inflammatory pathway, an endogenous mechanism that regulates immune responses and inflammation . This dual effect on both pro-inflammatory and anti-inflammatory systems provides Semapimod with a comprehensive approach to inflammatory modulation.

Experimental and Clinical Applications

Semapimod has been investigated across a wide spectrum of inflammatory and immune-mediated conditions, with several promising lines of research emerging.

Formulations and Administration Routes

The development of Semapimod has included significant work on formulation and delivery methods to optimize its therapeutic potential.

Intravenous Formulation

In early clinical trials, Semapimod tetrahydrochloride was administered via intravenous injection . While this route provided direct systemic delivery, it presented certain drawbacks, most notably dose-limiting phlebitis (inflammation of the veins) . This administration challenge prompted researchers to explore alternative formulations and delivery routes.

Comparative Analysis with Similar Compounds

Understanding Semapimod's place within the broader landscape of anti-inflammatory and immunomodulatory agents provides important context for its potential therapeutic niche.

Structural and Functional Comparisons

Semapimod shares certain structural or functional similarities with other compounds that target heat shock proteins or possess anti-inflammatory properties. While the search results provide limited information on direct comparisons, we can identify some related compounds based on their mechanisms of action or target proteins.

Table 2: Comparison of Semapimod with Functionally Related Compounds

Therapeutic Differentiation

What distinguishes Semapimod from other anti-inflammatory agents is its specific targeting of macrophage activity and TLR signaling pathways . While many anti-inflammatory drugs broadly suppress inflammatory responses, Semapimod's mechanism appears more selective, potentially offering advantages in terms of efficacy or side effect profiles for specific conditions.

This selectivity may be particularly valuable in chronic inflammatory conditions where targeted modulation of specific pathways might provide therapeutic benefits without comprehensive immune suppression. The compound's ability to stimulate the cholinergic anti-inflammatory pathway also represents a distinctive mechanism that sets it apart from many conventional anti-inflammatory agents .

Future Research Directions and Challenges

The development of Semapimod continues to evolve, with several important areas for future investigation and potential obstacles to overcome.

Formulation and Delivery Challenges

While progress has been made in developing orally bioavailable salt forms of Semapimod, continued refinement of these formulations may be necessary to optimize pharmacokinetics, stability, and manufacturing processes. Additionally, exploration of alternative delivery systems or routes of administration could further expand the compound's therapeutic potential.

Mechanism Elucidation

Despite significant advances in understanding Semapimod's mechanisms of action, further research is warranted to fully elucidate its molecular targets and signaling effects. More detailed characterization of its interactions with gp96 and TLR pathways, as well as potential effects on other cellular targets, would enhance our understanding of its pharmacological profile and guide optimization efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume